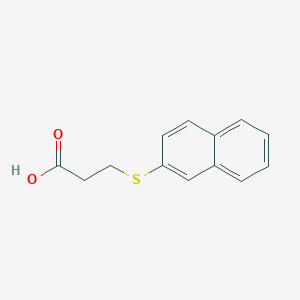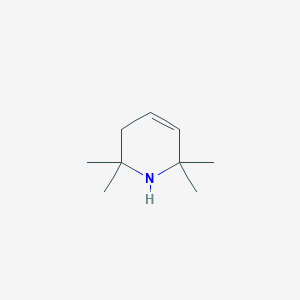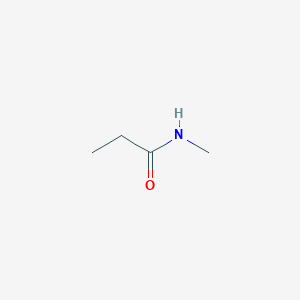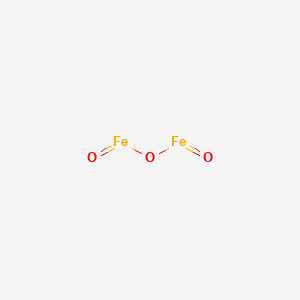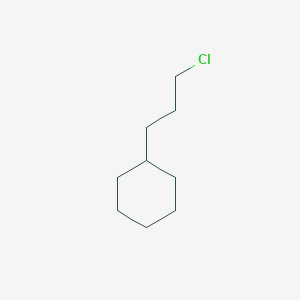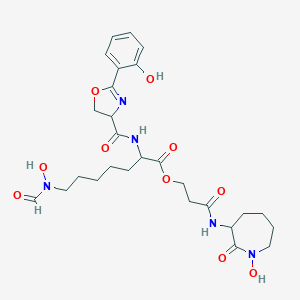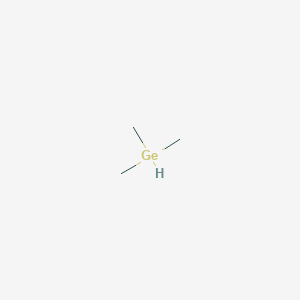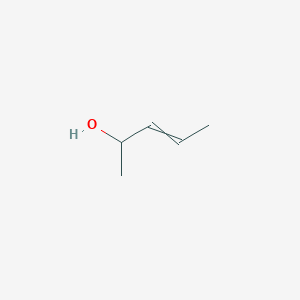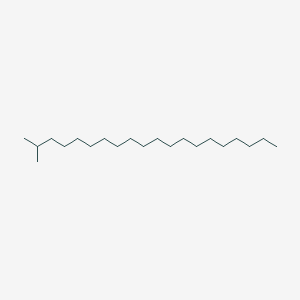
Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate
描述
Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate, also known as NaOH-IDA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of iodinated phenylacetate and has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties.
作用机制
The mechanism of action of Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cellular stress responses.
Biochemical and physiological effects:
Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate has been shown to have various biochemical and physiological effects on cells and tissues. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
实验室实验的优点和局限性
Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate has several advantages for lab experiments, including its high solubility in water and its stability under various conditions. However, this compound is also highly reactive and can interact with other compounds in the cell culture medium, which can affect the results of experiments. Furthermore, the synthesis of Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate is a complex process that requires specialized equipment and expertise.
未来方向
There are several future directions for the research on Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate. One direction is to further investigate the mechanism of action of this compound and its effects on various signaling pathways in cells. Another direction is to explore the potential therapeutic applications of Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the development of new synthesis methods for Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate could lead to the production of more stable and effective forms of this compound.
合成方法
Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate is synthesized through a multi-step process that involves the reaction between 3,5-diiodosalicylic acid and 4-hydroxy-3-iodophenol in the presence of a base. The resulting product is then treated with acetic anhydride to form the final compound. The synthesis of Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate is a complex process that requires careful handling of the reactants and precise control of reaction conditions.
科学研究应用
Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate has been shown to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
属性
IUPAC Name |
sodium;2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9I3O4.Na/c15-9-6-8(1-2-12(9)18)21-14-10(16)3-7(4-11(14)17)5-13(19)20;/h1-4,6,18H,5H2,(H,19,20);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBAIWCYEJXUMH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)[O-])I)I)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8I3NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-24-1 (Parent) | |
| Record name | Tiratricol sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90163779 | |
| Record name | Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate | |
CAS RN |
1477-04-9 | |
| Record name | Tiratricol sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIRATRICOL SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HK9045D54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Naphtho[2,1-d]thiazol-2-ylamine](/img/structure/B74196.png)
